3-(Benzylamino)-1,1,1-trifluoropropan-2-ol
Overview
Description
3-(Benzylamino)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a benzylamino group attached to a trifluoropropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of benzylamine with a trifluoropropanol derivative. One common method is the nucleophilic substitution reaction where benzylamine reacts with 1,1,1-trifluoro-2-chloropropane under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process. Industrial methods may also incorporate purification steps like distillation or recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of benzylamino ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted trifluoropropanol derivatives.
Scientific Research Applications
3-(Benzylamino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analogue with a benzyl group attached to an amine.
1,1,1-Trifluoropropan-2-ol: A compound with a trifluoromethyl group attached to a propanol backbone.
N-Benzyl-2,2,2-trifluoroethanamine: A structurally related compound with similar functional groups.
Uniqueness
3-(Benzylamino)-1,1,1-trifluoropropan-2-ol is unique due to the combination of its benzylamino and trifluoromethyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-(benzylamino)-1,1,1-trifluoropropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9(15)7-14-6-8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTRJOFXPSASPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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